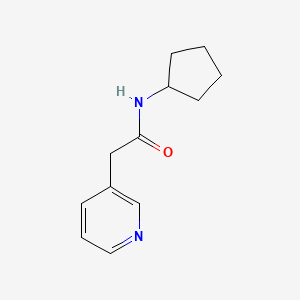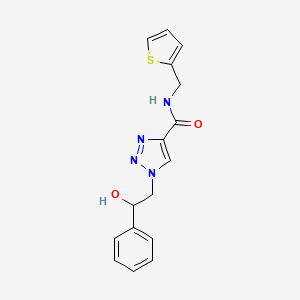
1-(2-hydroxy-2-phenylethyl)-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole derivatives often involves the coupling of various chemical entities to a triazole ring. In the case of the compound 1-[(2-hydroxy-1-(hydroxymethyl)ethoxy)methyl]-1,2,4-triazole-3- and 5-carboxamides, the process included the coupling of a trimethylsilyl derivative of methyl 1,2,4-triazole-3-carboxylate with a chloromethylated glycerol derivative, followed by amination and deprotection steps to yield the final products . Although the specific compound "1-(2-hydroxy-2-phenylethyl)-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide" is not mentioned, the synthesis approach for triazole derivatives typically involves similar strategies of functional group transformations and ring closures.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which can be substituted at various positions to yield a wide range of compounds with different properties. The crystal structure of a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was determined to belong to the monoclinic system, indicating that such compounds can crystallize in well-defined geometries, which is important for understanding their interactions with biological targets .
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the triazole ring and the substituents attached to it. The synthesis process itself involves several chemical reactions, including condensation, amination, and cyclization. These reactions are crucial for constructing the triazole core and introducing functional groups that confer the desired biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For instance, the introduction of a trifluoromethoxy group in the indazole carboxamide derivative could enhance its lipophilicity, potentially affecting its biological activity and pharmacokinetic profile. The specific physical and chemical properties of "1-(2-hydroxy-2-phenylethyl)-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide" would depend on the nature of its substituents and their interaction with the triazole core.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has been conducted on the synthesis and structural characterization of similar triazole derivatives. For example, Shen et al. (2013) synthesized new derivatives of 1H-1,2,3-triazole-4-carboxamides, highlighting the importance of molecular conformation and intermolecular interactions stabilized by hydrogen bonds Guo-liang Shen et al., 2013. These studies are crucial for understanding the chemical behavior and reactivity of such compounds, which could be applied in developing new materials or pharmaceuticals.
Biological Activity
Another area of interest is the biological activity of triazole derivatives. Nucleosides based on 1,2,4-triazole nucleosides have shown potential as anticancer agents, as demonstrated by Lei et al. (2014), who synthesized new anticancer nucleosides that exhibited promising results in preliminary tests Yu Lei et al., 2014. This suggests that triazole derivatives could have significant applications in cancer research and treatment.
Pokhodylo et al. (2021) discovered 1H-1,2,3-triazole-4-carboxamides as potent antimicrobial agents, indicating their potential in combating infectious diseases N. Pokhodylo et al., 2021. These findings highlight the versatility of triazole derivatives in developing new drugs with antimicrobial properties.
Material Science and Sensor Development
In the field of material science, triazole derivatives have been explored for their applications in sensor development. A study by Iniya et al. (2014) on a triazole-based ratiometric fluorescent probe for Zn2+ demonstrates the utility of these compounds in creating sensitive and selective sensors for metal ions, which can be applied in environmental monitoring and biomedical research M. Iniya et al., 2014.
Propriétés
IUPAC Name |
1-(2-hydroxy-2-phenylethyl)-N-(thiophen-2-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c21-15(12-5-2-1-3-6-12)11-20-10-14(18-19-20)16(22)17-9-13-7-4-8-23-13/h1-8,10,15,21H,9,11H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKDUPZHFNGDRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NCC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxy-2-phenylethyl)-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-Dimethylphenyl)-N-[(2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2502028.png)
![2-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2502030.png)
![N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2502031.png)
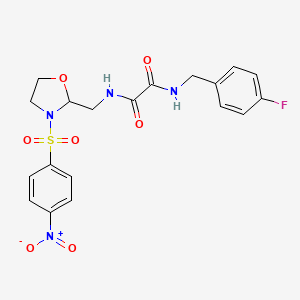
![1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2502036.png)
![3-(ethoxycarbonyl)-3-hydroxy-6-methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2502038.png)
![5-{Thieno[3,2-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2502039.png)
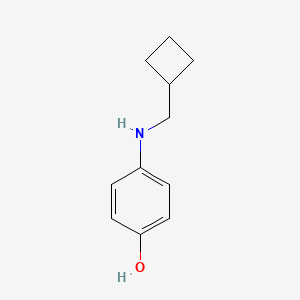
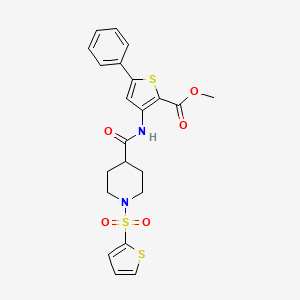
![4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2502044.png)
![N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2502046.png)

